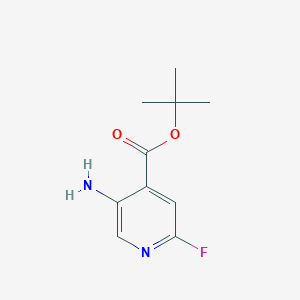

tert-Butyl 5-amino-2-fluoroisonicotinate

Description

tert-Butyl 5-amino-2-fluoroisonicotinate is a fluorinated pyridine derivative featuring a tert-butyl ester group at position 4, an amino substituent at position 5, and a fluorine atom at position 2 of the pyridine ring. The fluorine atom enhances lipophilicity and metabolic stability, while the tert-butyl ester group improves steric protection against hydrolysis, making it advantageous for prodrug design or targeted delivery systems.

Properties

Molecular Formula |

C10H13FN2O2 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

tert-butyl 5-amino-2-fluoropyridine-4-carboxylate |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)6-4-8(11)13-5-7(6)12/h4-5H,12H2,1-3H3 |

InChI Key |

RKZIUFISWNLBHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-2-fluoroisonicotinate typically involves the esterification of 5-amino-2-fluoroisonicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-2-fluoroisonicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted isonicotinates with different functional groups.

Scientific Research Applications

tert-Butyl 5-amino-2-fluoroisonicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2-fluoroisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

tert-Butyl 5-aminoisoindoline-2-carboxylate Oxalate

This compound (CAS: 2061979-87-9) shares functional groups with the target molecule, including a tert-butyl ester and an amino group. However, its core structure is an isoindoline ring fused to a benzene ring, contrasting with the pyridine scaffold of the target compound. The isoindoline derivative also exists as an oxalate salt, which enhances its solubility in polar solvents compared to the neutral pyridine-based ester.

Non-Fluorinated Analog: tert-Butyl 5-aminoisonicotinate

The absence of fluorine may also lower lipophilicity (logP) and alter bioavailability.

Methyl/Ester Variants: Methyl 5-amino-2-fluoroisonicotinate

Replacing the tert-butyl group with a methyl ester reduces steric bulk, increasing susceptibility to enzymatic hydrolysis. This trade-off impacts stability in biological environments.

Physicochemical Properties

| Property | tert-Butyl 5-amino-2-fluoroisonicotinate | tert-Butyl 5-aminoisoindoline-2-carboxylate Oxalate | Methyl 5-amino-2-fluoroisonicotinate |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₃FN₂O₂ | C₂₈H₃₈N₄O₈ | C₈H₇FN₂O₂ |

| Molecular Weight (g/mol) | 212.23 | 558.62 | 182.15 |

| logP (Predicted) | 1.8–2.2 | 0.5–1.0 (oxalate salt reduces lipophilicity) | 1.0–1.5 |

| Solubility | Low in water; soluble in organic solvents | High in polar solvents (due to oxalate salt) | Moderate in water and organics |

Research Findings

- Synthetic Methodologies: The tert-butyl ester group in the target compound is typically introduced via Steglich esterification or using tert-butanol under acidic conditions, mirroring strategies for isoindoline derivatives.

- Stability Studies : Comparative studies on analogous esters show tert-butyl groups confer >50% hydrolysis resistance over 24 hours in physiological pH, outperforming methyl esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.